molecular formula C12H15NO B14123482 5-Methoxy-1-isopropyl-1H-indole

5-Methoxy-1-isopropyl-1H-indole

Cat. No.: B14123482
M. Wt: 189.25 g/mol
InChI Key: MNCDAITVFYBDGG-UHFFFAOYSA-N
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Description

5-Methoxy-1-isopropyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-isopropyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . Another method involves the N-alkylation of indole derivatives using alkyl halides .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other efficient synthetic routes that provide high yields and purity. These methods are optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-isopropyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

5-Methoxy-1-isopropyl-1H-indole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-isopropyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxyindole
  • 5-Methoxy-N,N-diisopropyltryptamine
  • 1-Methoxy-1H-indole derivatives

Uniqueness

5-Methoxy-1-isopropyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5-methoxy-1-propan-2-ylindole

InChI

InChI=1S/C12H15NO/c1-9(2)13-7-6-10-8-11(14-3)4-5-12(10)13/h4-9H,1-3H3

InChI Key

MNCDAITVFYBDGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC(=C2)OC

Origin of Product

United States

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